3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound with the molecular formula C8H10O5S and a molecular weight of 218.23 g/mol . This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and multiple oxygen atoms, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of 3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid involves several steps, typically starting with the formation of the bicyclic core structure. The synthetic routes often include the use of sulfur-containing reagents and oxidizing agents to introduce the sulfur and oxygen functionalities . Specific reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired product with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and cost-effectiveness .
Chemical Reactions Analysis
3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The carboxylic acid group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups .
Scientific Research Applications
3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfur atom and the carboxylic acid group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions . These interactions can modulate the activity of enzymes or other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid stands out due to its unique bicyclic structure and the presence of multiple oxygen atoms. Similar compounds include:
This compound derivatives: These compounds have similar core structures but differ in the functional groups attached to the bicyclic ring.
Thiabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different oxidation states or substituents.
The uniqueness of this compound lies in its specific combination of sulfur and oxygen functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3,8,8-trioxo-8λ6-thiabicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S/c9-5-3-6-1-2-8(4-5,7(10)11)14(6,12)13/h6H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDZLDNFTFORSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)CC1S2(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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